molecular formula C31H48O12 B11930526 Simvastatin acyl-b-D-glucuronide

Simvastatin acyl-b-D-glucuronide

Cat. No.: B11930526
M. Wt: 612.7 g/mol
InChI Key: PBLYTKVVBICSHZ-DBGCAFMXSA-N
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Description

Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Transacylation: Nucleophilic centers on macromolecules.

    Cyclization: Physiological pH conditions.

Major Products Formed

    Hydrolysis: Simvastatin acid and glucuronic acid.

    Transacylation: Acylated proteins or other macromolecules.

    Cyclization: Simvastatin lactone.

Biological Activity

Simvastatin acyl-β-D-glucuronide is an important metabolite of simvastatin, a widely prescribed lipid-lowering drug that functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This article explores the biological activity of simvastatin acyl-β-D-glucuronide, focusing on its metabolic pathways, pharmacological effects, and implications for drug interactions.

Formation and Metabolism

Simvastatin acyl-β-D-glucuronide is produced through glucuronidation, primarily in the liver, via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7. The reaction involves the conjugation of the carboxylic acid group of simvastatin with glucuronic acid, resulting in the formation of this acyl glucuronide metabolite .

Key Characteristics:

  • Molecular Formula: C31H48O12
  • Formation Pathway: Enzymatic modification through liver microsomes or recombinant UGTs.

Pharmacokinetics and Drug Interactions

Simvastatin acyl-β-D-glucuronide has been shown to influence various metabolic enzymes and transporters, which can lead to significant drug-drug interactions. For example, it may affect the pharmacokinetics of other drugs metabolized by CYP enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of several statins .

Comparative Metabolism

A comparative study highlighted that simvastatin undergoes glucuronidation and lactonization in human liver microsomes, with intersubject variability observed in metabolic clearance rates. The intrinsic clearance values for simvastatin were notably lower than those for atorvastatin and cerivastatin, suggesting species-specific differences in metabolism .

Case Study 1: Osteoblastic Differentiation

Research has indicated that simvastatin promotes cell metabolism and proliferation in human periodontal ligament (PDL) cells. In vitro studies demonstrated that low concentrations of simvastatin enhanced cell proliferation and osteoblastic differentiation. Key findings include:

  • Alkaline Phosphatase (ALP) Activity: Increased dose-dependently with a peak effect at 108M10^{-8}M.
  • Calcium Content: Significant increase observed after 21 days of treatment .

Case Study 2: Genetic Variability in UGT1A Locus

A study investigated the genetic variability within the UGT1A locus and its association with the efficacy of simvastatin. Variants such as rs2003569 were linked to variations in lipid-lowering responses among different ethnic groups, emphasizing the importance of genetic factors in drug metabolism .

Comparative Analysis with Other Statins

The following table summarizes the properties of various acyl glucuronides formed from different statins:

Compound NameStructure TypeUnique Features
Simvastatin acyl-β-D-glucuronideAcyl GlucuronideInfluences metabolic enzyme interactions
Atorvastatin acyl-β-D-glucuronideAcyl GlucuronideHigher potency as a cholesterol-lowering agent
Rosuvastatin acyl-β-D-glucuronideAcyl GlucuronideGreater selectivity for HMG-CoA reductase
Lovastatin acyl-β-D-glucuronideAcyl GlucuronideFirst statin introduced; less potent than others
Pravastatin acyl-β-D-glucuronideAcyl GlucuronideLess lipophilic; primarily excreted unchanged

Properties

Molecular Formula

C31H48O12

Molecular Weight

612.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1

InChI Key

PBLYTKVVBICSHZ-DBGCAFMXSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C

Origin of Product

United States

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